(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide, also known as DMPE, is a compound that has been used in scientific research for various purposes. This compound is a potent inhibitor of carbonic anhydrase IX, which is a tumor-associated protein that is overexpressed in many types of cancer cells.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
Derivatives of the mentioned compound have been synthesized and characterized for potential applications in medicine, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For example, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides was explored, showing promising biological activities without significant gastric toxicity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Activities
Studies have highlighted the anticancer and antimicrobial potentials of benzenesulfonamide derivatives. Research on new anticancer drug candidates identified specific sulfonamides as selective inhibitors of human carbonic anhydrase IX or XII, offering pathways to develop new anticancer drug candidates with high potency and selectivity (Gul et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The exploration of benzenesulfonamide derivatives has extended to enzyme inhibition, targeting enzymes like cyclooxygenase for potential therapeutic applications. Such studies have led to the identification of compounds with significant inhibitory activity, providing insights into the development of new drugs for treating various diseases (Bekhit et al., 2008).
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies have been conducted to understand the interaction of these compounds within the active sites of targeted enzymes, such as cyclooxygenase-2, facilitating the design and synthesis of more potent inhibitors with specific biological activities (Al-Hourani et al., 2016).
Synthesis for Bioactivity Screening
The synthesis of various derivatives has enabled the screening of bioactivities, identifying compounds with antimicrobial and anti-inflammatory properties, which are crucial for developing new therapeutic agents. This includes the creation of pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, showing promise in bioactivity screening for antimicrobial and anti-inflammatory agents (Hassan, 2013).
Propriétés
IUPAC Name |
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-6-13(7-5-11)8-9-20(18,19)16-14-10-12(2)15-17(14)3/h4-10,16H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGSJVCCRUQHN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.